4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide
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Overview
Description
4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide involves several steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidine . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division . The compound binds to the active site of these enzymes, preventing their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 4-Methoxy-N-{5-[methyl(2-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}benzamide
- 1,2,3-Thiadiazole derivatives
Compared to these compounds, 4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
606102-04-9 |
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Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-methoxy-N-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C16H18N4O3S/c1-23-13-4-2-11(3-5-13)15(21)17-12-6-8-20(9-7-12)16(22)14-10-24-19-18-14/h2-5,10,12H,6-9H2,1H3,(H,17,21) |
InChI Key |
CBAFJVIPXVWIBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
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